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Compound of Interest

Compound Name: TMP778

Cat. No.: B10824322

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a
Potent RORYyt Inverse Agonist

Abstract

TMP778 is a potent and selective small molecule inverse agonist of the Retinoid-related
orphan receptor gamma t (RORyt), a key transcription factor in the differentiation and function
of T helper 17 (Th17) cells. Th17 cells are critically involved in the pathogenesis of various
autoimmune and inflammatory diseases. By inhibiting RORyt activity, TMP778 effectively
suppresses Th17 cell differentiation and the production of pro-inflammatory cytokines, most
notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and biological activities of TMP778. It details
the molecular mechanism of action, summarizes key in vitro and in vivo data, and provides
detailed experimental protocols for its characterization, positioning TMP778 as a valuable tool
for research and a potential therapeutic candidate for autoimmune disorders.

Chemical Structure and Physicochemical Properties

TMP778 is a complex heterocyclic molecule with the chemical formula C31H30N204 and a
molecular weight of 494.59 g/mol .[1]

IUPAC Name: 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-
(2,4-dimethylphenyl)(phenyl)methyl)acetamide[1]
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SMILES String: CC1=NOC(C)=C1--INVALID-LINK--C2=CC3=CC(CC(N--INVALID-LINK--
C5=CC=C(C=C5C)C)=0)=CC=C302[1]

Table 1: Physicochemical Properties of TMP778

Property Value Reference
Molecular Formula C31H30N204 [1]
Molecular Weight 494.59 g/mol [1]
Appearance Solid powder [1]
Purity >98% [1]
Solubility Soluble in DMSO [2]

Mechanism of Action: Inhibition of the RORyt
Signaling Pathway

TMP778 functions as an inverse agonist of RORyt, a nuclear receptor that plays a pivotal role
in the transcriptional regulation of Th17 cell differentiation and function. In its active state,
RORVyt binds to specific DNA sequences known as ROR response elements (RORES) in the
promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription.

TMP778 binds to the ligand-binding domain (LBD) of RORYyt, inducing a conformational change
that prevents the recruitment of coactivators necessary for transcriptional activation. This
inhibition of RORYyt activity leads to a significant reduction in the expression of Th17 signature
cytokines, thus ameliorating pro-inflammatory responses.
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RORyt Signaling Pathway and TMP778 Inhibition
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RORyt Signaling Pathway and TMP778 Inhibition
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Biological Activity and Efficacy

The biological activity of TMP778 has been characterized through a series of in vitro and in

vivo studies, demonstrating its potent and selective inhibition of RORyt and subsequent anti-

inflammatory effects.

In Vitro Activity

TMP778 exhibits potent inhibitory activity in various cell-free and cell-based assays.

Table 2: In Vitro IC50 Values of TMP778

Assay Description IC50 Reference
Measures the
disruption of the
FRET Assay ) 5nM [3]
RORyt-coactivator
peptide interaction.
Quantifies the
IL-17F Promoter inhibition of RORyt-
_ o 17 nM [3]
Assay mediated transcription
in a reporter cell line.
Measures the
inhibition of I1L-17
Th17 Cell o
) o production in 100 nM [4115]
Differentiation ] o
differentiating mouse
Th17 cells.
Measures the
Tcl7 Cell IL-17A inhibition of IL-17A
] ) 5nM [5]
Production secretion from human
Tcl7 cells.
Measures the
) ) inhibition of IL-17A
Differentiated Th17 )
) secretion from already 30 nM [5]
Cell IL-17A Production _ _
differentiated human
Th17 cells.
© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334362/
https://www.researchgate.net/figure/L-17-producing-cells-and-IL-17-expression-induced-by-ectopic-ROR-g-t-expression-in-human_fig2_260154578
https://www.researchgate.net/figure/L-17-producing-cells-and-IL-17-expression-induced-by-ectopic-ROR-g-t-expression-in-human_fig2_260154578
https://www.researchgate.net/figure/L-17-producing-cells-and-IL-17-expression-induced-by-ectopic-ROR-g-t-expression-in-human_fig2_260154578
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vivo Efficacy

The therapeutic potential of TMP778 has been evaluated in animal models of autoimmune
diseases, most notably Experimental Autoimmune Uveitis (EAU), a model for human uveitis.

In a study utilizing a mouse model of EAU, administration of TMP778 resulted in a significant
reduction in disease severity.[2][6][7] Treatment with TMP778 led to decreased production of
both IL-17 and IFN-y by splenocytes.[2][7] Histological analysis of the eyes of TMP778-treated
mice showed a marked reduction in inflammatory cell infiltration compared to vehicle-treated
controls.[2] Furthermore, TMP778 treatment was associated with reduced expression of both
RORYyt and T-bet, the master transcription factor for Th1l cells, in eye-infiltrating lymphocytes.[2]

Table 3: In Vivo Efficacy of TMP778 in the EAU Mouse Model

Parameter Observation Reference

Significantly reduced

Clinical Score of EAU compared to vehicle-treated [21[7]
group.

IL-17 Production by Significantly decreased in o171

Splenocytes response to IRBP stimulation.

IFN-y Production by Significantly decreased in o]

Splenocytes response to IRBP stimulation.

) Reduced inflammatory cell
Histopathology S ] [2]
infiltration in the retina.

RORyt Expression in Ocular Markedly lower in TMP778- 2]
Infiltrating Cells treated mice.
T-bet Expression in Ocular Markedly lower in TMP778- 2]
Infiltrating Cells treated mice.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of TMP778.
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RORYyt Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay is designed to quantify the ability of a compound to disrupt the interaction between
the RORyt Ligand Binding Domain (LBD) and a co-activator peptide.
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TR-FRET Assay Workflow

Prepare Reagents:
- GST-RORyt-LBD
- Th-anti-GST Antibody
- Fluorescein-labeled SRC1 peptide
- TR-FRET Buffer
- TMP778 dilutions

Incubate GST-RORyt-LBD with
Th-anti-GST antibody
Dispense TMP778 dilutions
and DMSO control into 384-well plate
[Add RORyt/antibody mix to all wells)

Incubate for 1 hour at room temperatura

:

[Add fluorescein-labeled SRC1 peptida

:

Cncubate for 1-4 hours at room temperatura

(protected from light)

:

Read plate on TR-FRET reader
(Ex: 340 nm, Em: 495 nm & 520 nm)

:

Gnalyze FRET signal and calculate IC5(D

Click to download full resolution via product page

TR-FRET Assay Workflow
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Materials:

Recombinant GST-tagged RORyt-LBD

e Terbium (Tb)-labeled anti-GST antibody

e Fluorescein-labeled SRC1 co-activator peptide

» TR-FRET Assay Buffer

e TMP778

e DMSO

o 384-well low-volume black assay plates

e TR-FRET compatible plate reader

Procedure:

e Prepare serial dilutions of TMP778 in DMSO.

e Prepare a master mix of GST-RORyt-LBD and Tb-anti-GST antibody in TR-FRET assay
buffer and incubate for 30 minutes at room temperature.

e Dispense the TMP778 dilutions and DMSO (vehicle control) into the wells of a 384-well
plate.

e Add the RORyt/antibody mixture to all wells.

 Incubate the plate for 1 hour at room temperature.

e Add the fluorescein-labeled SRC1 co-activator peptide to all wells.

e Incubate for 1-4 hours at room temperature, protected from light.

e Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm
(acceptor) and 520 nm (donor) following excitation at 340 nm.
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Calculate the FRET ratio and determine the IC50 value for TMP778.

RORyt Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of RORyt in a cellular context.

Materials:

HEK293T cells (or other suitable cell line)

Expression plasmid for GAL4 DNA-binding domain fused to RORyt-LBD

Luciferase reporter plasmid with a GAL4 Upstream Activation Sequence (UAS)

Transfection reagent

Cell culture medium and supplements

TMP778

Luciferase assay reagent

Luminometer

Procedure:

Co-transfect HEK293T cells with the GAL4-RORyt-LBD expression plasmid and the UAS-
luciferase reporter plasmid.

After 24 hours, treat the transfected cells with serial dilutions of TMP778 or DMSO (vehicle
control).

Incubate the cells for an additional 24 hours.

Lyse the cells and measure luciferase activity using a luminometer according to the
manufacturer's instructions.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)
to account for variations in transfection efficiency.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Calculate the percent inhibition of RORyt transcriptional activity and determine the 1C50
value.

Induction and Assessment of Experimental Autoimmune
Uveitis (EAU)

This in vivo model is used to evaluate the efficacy of TMP778 in a disease-relevant setting.
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EAU Induction and Treatment Workflow

Prepare Emulsion:
- Interphotoreceptor retinoid-binding protein (IRBP)
- Complete Freund's Adjuvant (CFA)

:

Immunize B10.A mice subcutaneously
with IRBP/CFA emulsion

'

Administer Bordetella pertussis toxin (PTX)
intraperitoneally (optional, strain-dependent)

l

Initiate TMP778 treatment
(e.g., subcutaneous injection, twice daily)

Daily
Monitor for clinical signs of EAU
(e.g., fundoscopy)

'

Euthanize mice at predetermined endpoint
(e.g., day 14 or 21 post-immunization)

'

Collect eyes for histology and
spleens for immunological analysis

l

Analyze histological scores, cytokine production,
and immune cell populations

l
O

Click to download full resolution via product page

EAU Induction and Treatment Workflow
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Materials:

B10.A mice (or other susceptible strain)

Interphotoreceptor retinoid-binding protein (IRBP) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
Bordetella pertussis toxin (PTX)

TMP778

Vehicle for TMP778 (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline)
Fundoscope

Histology equipment and reagents

ELISA kits for IL-17 and IFN-y

Flow cytometry reagents

Procedure:

Prepare an emulsion of IRBP peptide in CFA.
Immunize mice subcutaneously with the IRBP/CFA emulsion.

Administer PTX intraperitoneally (the requirement and dose of PTX can be strain-
dependent).

Initiate treatment with TMP778 or vehicle on the day of immunization or at the onset of
disease. A typical dosing regimen is 20 mg/kg administered subcutaneously twice daily.

Monitor the mice for clinical signs of EAU using fundoscopy at regular intervals.

At the end of the study (e.g., day 14 or 21 post-immunization), euthanize the mice.
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o Collect eyes for histological analysis to assess the degree of inflammation and tissue
damage.

« |solate splenocytes and re-stimulate them in vitro with IRBP to measure the production of IL-
17 and IFN-y by ELISA.

o Perform flow cytometric analysis on ocular infiltrating cells and splenocytes to characterize
immune cell populations.

Conclusion

TMP778 is a well-characterized, potent, and selective inverse agonist of RORyt. Its ability to
effectively suppress Th17 cell differentiation and function, coupled with its demonstrated
efficacy in preclinical models of autoimmune disease, makes it an invaluable research tool for
dissecting the role of the Th17 pathway in health and disease. Furthermore, the data presented
in this guide underscore the potential of TMP778 as a lead compound for the development of
novel therapeutics for the treatment of a range of autoimmune and inflammatory conditions.
The detailed experimental protocols provided herein will facilitate further investigation into the
biological activities and therapeutic applications of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TMP778: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824322#chemical-structure-and-properties-of-
tmp778]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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